![molecular formula C12H16BrNO2S3 B2668059 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1795192-12-9](/img/structure/B2668059.png)
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the bromothiophenyl and sulfonyl groups. Key steps include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Bromination of thiophene to introduce the bromothiophenyl group.
- Sulfonylation to attach the sulfonyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the bromothiophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include thiols and sulfides.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and bromothiophenyl groups are likely to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding specificity.
Vergleich Mit ähnlichen Verbindungen
- (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-((5-fluorothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
Uniqueness: The presence of the bromothiophenyl group distinguishes this compound from its analogs, potentially altering its reactivity and binding properties. The bromine atom can participate in unique halogen bonding interactions, which are not possible with chlorine or fluorine analogs.
Biologische Aktivität
The compound (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane, with CAS number 1795192-12-9, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H16BrNO2S3, with a molecular weight of 382.4 g/mol. The structure features a bicyclic core and substituents that may influence its biological interactions.
Property | Value |
---|---|
CAS Number | 1795192-12-9 |
Molecular Formula | C₁₂H₁₆BrNO₂S₃ |
Molecular Weight | 382.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Receptor Binding Affinity
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant binding affinities for various receptors, particularly vasopressin receptors. For instance, a study highlighted several analogues with excellent V(1a) and good V(2) receptor binding affinities, suggesting potential applications in treating conditions such as hypertension and heart failure due to their antagonistic properties against vasopressin receptors .
The mechanism by which this compound exerts its effects likely involves interaction with specific biological macromolecules such as proteins or enzymes. This interaction may modulate various signaling pathways, potentially influencing physiological processes related to fluid balance and blood pressure regulation.
Vasopressin Receptor Antagonism
In a comparative study involving several azabicyclo[3.2.1]octane derivatives, compound 13d was profiled alongside conivaptan, a known mixed V(1a)/V(2) receptor antagonist. It was found to exhibit comparable drug-like properties and receptor binding profiles, indicating its potential as a lead compound for further development in treating vasopressin-related disorders .
Potential Therapeutic Applications
Given its receptor binding characteristics, this compound may serve as a promising candidate in drug discovery efforts aimed at developing new treatments for cardiovascular diseases and other conditions influenced by vasopressin signaling.
Eigenschaften
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S3/c1-17-10-6-8-2-3-9(7-10)14(8)19(15,16)12-5-4-11(13)18-12/h4-5,8-10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMOMPKLVPRGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.